

# spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-1,3-dioxane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxane

Cat. No.: B027643

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5,5-Dimethyl-1,3-dioxane**

This guide provides a comprehensive analysis of the spectroscopic data for **5,5-Dimethyl-1,3-dioxane**, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.

## Molecular Structure and Spectroscopic Overview

**5,5-Dimethyl-1,3-dioxane** possesses a six-membered ring containing two oxygen atoms and is substituted with two methyl groups at the C5 position.<sup>[1]</sup> This symmetrical structure significantly influences its spectroscopic signatures. The primary analytical techniques discussed—NMR, IR, and MS—each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and overall structure.

Caption: Molecular Structure of **5,5-Dimethyl-1,3-dioxane**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **5,5-Dimethyl-1,3-dioxane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide clear and interpretable spectra.

## <sup>1</sup>H NMR Spectroscopy

Expertise & Experience: The symmetry of **5,5-Dimethyl-1,3-dioxane** simplifies its <sup>1</sup>H NMR spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial protons on C4 and C6, and the protons on C2.

Data Presentation:

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity         | Integration | Assignment                                |
|------------------------------------|----------------------|-------------|-------------------------------------------|
| ~0.7 - 1.2                         | Singlet              | 6H          | C(5)-(CH <sub>3</sub> ) <sub>2</sub>      |
| ~3.5 - 3.7                         | Singlet or Multiplet | 4H          | C(4)-H <sub>2</sub> , C(6)-H <sub>2</sub> |
| ~4.5 - 4.7                         | Singlet              | 2H          | C(2)-H <sub>2</sub>                       |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

Trustworthiness: The integration values are key to a confident assignment. The 6H singlet unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.

## <sup>13</sup>C NMR Spectroscopy

Expertise & Experience: The <sup>13</sup>C NMR spectrum is also simplified by the molecule's symmetry. We anticipate four distinct signals corresponding to the four unique carbon environments.

Data Presentation:

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~21.8                           | C(5)-CH <sub>3</sub> |
| ~30.2                           | C(5)                 |
| ~70.9                           | C(4), C(6)           |
| ~94.0                           | C(2)                 |

Note: These are typical chemical shift values and can be influenced by the solvent.[\[4\]](#)[\[5\]](#)

Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a reliable fingerprint for the **5,5-Dimethyl-1,3-dioxane** structure.

## Infrared (IR) Spectroscopy

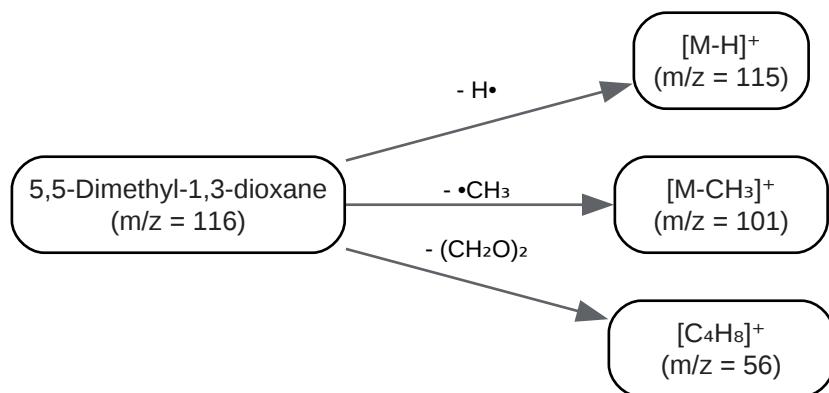
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. In **5,5-Dimethyl-1,3-dioxane**, the key functional groups are the C-O ether linkages and the C-H bonds of the alkane framework.

Data Presentation:

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                      |
|--------------------------------|-----------|---------------------------------|
| 2950 - 2850                    | Strong    | C-H (stretch, sp <sup>3</sup> ) |
| 1395 - 1385                    | Medium    | C-H (bend, methyl)              |
| 1150 - 1050                    | Strong    | C-O (stretch, ether)            |

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., thin film, KBr pellet).[\[1\]](#)

Trustworthiness: The strong absorption bands in the 2950-2850  $\text{cm}^{-1}$  region are characteristic of  $\text{sp}^3$  C-H stretching vibrations. The presence of a strong band in the 1150-1050  $\text{cm}^{-1}$  region is a clear indication of the C-O stretching of the ether groups within the dioxane ring.<sup>[6]</sup> The absence of significant peaks in other regions (e.g., no O-H stretch around 3300  $\text{cm}^{-1}$  or C=O stretch around 1700  $\text{cm}^{-1}$ ) confirms the purity of the compound and the absence of common starting materials or byproducts.


## Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5,5-Dimethyl-1,3-dioxane**, electron ionization (EI) is a common technique that leads to predictable fragmentation pathways. The molecular ion peak ( $\text{M}^+$ ) is expected at an  $\text{m/z}$  of 116, corresponding to the molecular weight of  $\text{C}_6\text{H}_{12}\text{O}_2$ .<sup>[7][8]</sup>

Data Presentation:

| $\text{m/z}$ | Proposed Fragment                                                 |
|--------------|-------------------------------------------------------------------|
| 116          | $[\text{M}]^+$ (Molecular Ion)                                    |
| 115          | $[\text{M}-\text{H}]^+$                                           |
| 101          | $[\text{M}-\text{CH}_3]^+$                                        |
| 86           | $[\text{M}-2\text{CH}_3]^+$ or $[\text{M}-\text{CH}_2\text{O}]^+$ |
| 56           | $[\text{C}_4\text{H}_8]^+$                                        |

Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of a hydrogen radical to form the  $[\text{M}-\text{H}]^+$  ion at  $\text{m/z}$  115 is a common fragmentation.<sup>[9]</sup> The loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ) results in a peak at  $\text{m/z}$  101. A significant peak at  $\text{m/z}$  56 is also observed, which can be attributed to the stable isobutylene cation formed after ring cleavage.<sup>[9]</sup>

[Click to download full resolution via product page](#)

Caption: Proposed Fragmentation Pathway of **5,5-Dimethyl-1,3-dioxane** in EI-MS

## Experimental Protocols

Authoritative Grounding & Comprehensive References: The data presented in this guide are consistent with standard analytical procedures.

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or acetone-d<sub>6</sub>, with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.
- Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[10]

## Conclusion

The spectroscopic data for **5,5-Dimethyl-1,3-dioxane** are highly characteristic and provide a robust means of confirming its structure and purity. The symmetry of the molecule is a dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular

structure. This comprehensive spectroscopic profile serves as an essential reference for scientists working with this versatile chemical compound.

## References

- PubChem. (n.d.). **5,5-Dimethyl-1,3-dioxane-2-ethanol**. National Center for Biotechnology Information.
- NIST. (n.d.). **5,5-Dimethyl-1,3-dioxane**. NIST Chemistry WebBook.
- PubChem. (n.d.). **5,5-Dimethyl-1,3-dioxane**. National Center for Biotechnology Information.
- PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Bar graph of **5,5-dimethyl-1,3-dioxane**.
- NIST. (n.d.). **5,5-Dimethyl-1,3-dioxane**. NIST Chemistry WebBook.
- NIST. (n.d.). **5,5-Dimethyl-1,3-dioxane**. NIST Chemistry WebBook.
- PubChemLite. (n.d.). **5,5-dimethyl-1,3-dioxane** (C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>).
- SpectraBase. (n.d.). 5,5-dimethyl-m-dioxane - Optional[<sup>13</sup>C NMR] - Chemical Shifts.
- NIST. (n.d.). 1,3-Dioxane, 2,4-diisopropyl-5,5-dimethyl-. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of **5,5-Dimethyl-1,3-dioxane** (CAS 872-98-0).
- SpectraBase. (n.d.). 1,3-Dioxane, 5,5-dimethyl-2-(tetrahydro-2-methoxy-2H-pyran-4-yl)- - Optional[FTIR] - Spectrum.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Journal of the American Chemical Society. (1965). Conformational analysis. XVI. 1,3-Dioxanes.
- Russian Journal of Organic Chemistry. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5,5-Dimethyl-1,3-dioxane | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 70109 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. NMR Chemical Shifts of Impurities [[sigmaaldrich.com](http://sigmaaldrich.com)]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1,3-Dioxane-4-methanol, 4,5-dimethyl- (54063-16-0) for sale [vulcanchem.com]
- 7. 5,5-Dimethyl-1,3-dioxane [webbook.nist.gov]
- 8. 5,5-Dimethyl-1,3-dioxane [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5,5-Dimethyl-1,3-dioxane [webbook.nist.gov]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-1,3-dioxane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027643#spectroscopic-data-nmr-ir-ms-of-5-5-dimethyl-1-3-dioxane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)